molecular formula C9H12N2S B1620552 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile CAS No. 79455-62-2

2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile

Cat. No. B1620552
Key on ui cas rn: 79455-62-2
M. Wt: 180.27 g/mol
InChI Key: UQISVQVOVFZPGU-UHFFFAOYSA-N
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Patent
US04626543

Procedure details

To a solution of 16.5 g of 85% KOH in 250 ml ethanol was added 25.0 g of 2-cyanothioacetamide. After all of this reagent had dissolved, 44.8 g of bromopinacolone was added dropwise over ca 5 min. The reaction temperature spontaneously climbed to 65° C. and a white solid began to deposit. The mixture was stirred and heated at reflux for 1 hour, cooled, poured into 1000 ml water, and extracted with ether. The extract was washed with brine, dried (MgSO4), and concentrated. Kugelrohr distillation of the residual oil gave 23.3 g of the desired product as a light yellow oil b.p. 90°-95° C. (1 mm Hg).
Name
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
44.8 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[C:3]([CH2:5][C:6]([NH2:8])=[S:7])#[N:4].Br[CH2:10][C:11](=O)[C:12]([CH3:15])([CH3:14])[CH3:13].O>C(O)C>[CH3:13][C:12]([C:11]1[N:8]=[C:6]([CH2:5][C:3]#[N:4])[S:7][CH:10]=1)([CH3:15])[CH3:14] |f:0.1|

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
25 g
Type
reactant
Smiles
C(#N)CC(=S)N
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
44.8 g
Type
reactant
Smiles
BrCC(C(C)(C)C)=O
Step Three
Name
Quantity
1000 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
After all of this reagent had dissolved
CUSTOM
Type
CUSTOM
Details
spontaneously climbed to 65° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Kugelrohr distillation of the residual oil

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)C=1N=C(SC1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 23.3 g
YIELD: CALCULATEDPERCENTYIELD 51.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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